molecular formula C7H5N3O2S B1528444 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1208249-77-7

3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1528444
CAS RN: 1208249-77-7
M. Wt: 195.2 g/mol
InChI Key: QSXOAGNOSNEJCN-UHFFFAOYSA-N
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Description

3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a chemical compound with the CAS Number: 1208249-77-7 . It has a molecular weight of 195.2 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H, (H,9,13) (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Structural Analysis and Properties

The crystal structure of a closely related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, was studied in two environments, revealing insights into the molecular architecture and hydrogen-bonding interactions characteristic of this class of compounds. The analysis provides a foundation for understanding the potential biological activity and interactions of similar molecules (Canfora et al., 2010).

Synthetic Approaches

A novel synthetic method was developed for 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives, compounds known for their antitumor, antiviral, and other biological activities. This method expands the toolkit for synthesizing compounds within this class, potentially including 3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid derivatives (Fizer, Slivka, & Lendel, 2013).

Applications in Catalysis and Biological Activity

Several studies have explored the application of [1,2,4]triazolo[4,3-a]pyridine derivatives in catalysis and as precursors for the synthesis of biologically active molecules. For example, 3-Sulfonyl[1,2,3]triazolo[4,5-b]indoles, structurally related to the target compound, have been prepared via tandem catalysis processes and used as α-imino rhodium carbene precursors. This showcases the versatility of these compounds in synthesizing valuable molecules for further research (Xing et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h1-3H,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXOAGNOSNEJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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